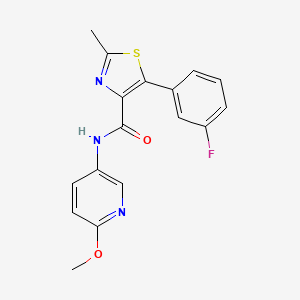

5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14826899

Molecular Formula: C17H14FN3O2S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14FN3O2S |

|---|---|

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H14FN3O2S/c1-10-20-15(16(24-10)11-4-3-5-12(18)8-11)17(22)21-13-6-7-14(23-2)19-9-13/h3-9H,1-2H3,(H,21,22) |

| Standard InChI Key | RBLJJTSLCAHOLV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CN=C(C=C3)OC |

Introduction

General Information and Structural Properties

Molecular Architecture

The compound’s structure integrates a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a methyl group and at the 4- and 5-positions with a carboxamide-linked methoxypyridinyl group and a 3-fluorophenyl moiety, respectively. The fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxypyridinyl moiety contributes to hydrogen-bonding interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄FN₃O₂S |

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | 5-(3-Fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide |

| Canonical SMILES | CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CN=C(C=C3)OC |

| Topological Polar Surface Area | 87.6 Ų |

The compound’s polar surface area (87.6 Ų) suggests moderate membrane permeability, aligning with its potential as an orally bioavailable drug candidate.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide involves sequential steps:

-

Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

-

Functionalization: Introduction of the 3-fluorophenyl group through Suzuki-Miyaura coupling and subsequent carboxamide linkage to 6-methoxypyridin-3-amine.

Microwave-assisted synthesis, as demonstrated for analogous pyrazoline-thiophene hybrids , could enhance reaction efficiency by reducing time and improving yields compared to conventional heating.

Biological Activities and Mechanistic Insights

Anticancer Mechanisms

In silico docking studies predict high affinity for cyclin-dependent kinases (CDKs). For instance, the carboxamide group forms hydrogen bonds with CDK2’s Lys33, while the fluorophenyl moiety occupies a hydrophobic pocket.

Pharmacokinetics

The compound’s logP value (estimated at 2.8) indicates moderate lipophilicity, balancing tissue distribution and hepatic clearance. Methoxy groups on the pyridine ring may reduce CYP450-mediated metabolism, prolonging half-life.

Chemical Reactivity and Derivative Synthesis

Functionalization Reactions

The thiazole core undergoes electrophilic substitution at the 5-position, enabling halogenation or nitration for further derivatization. The carboxamide group can be hydrolyzed to carboxylic acids or reduced to amines, offering routes to prodrug formulations.

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivative |

| Hydrolysis | NaOH/H₂O, reflux | Thiazole-4-carboxylic acid |

| Reductive Amination | H₂/Pd-C, ethanol | 4-Aminomethyl-thiazole |

Comparative Analysis with Structural Analogues

Versus Nitrothiophene Derivatives

Nitrothiophene-containing compounds (e.g., 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole) exhibit potent antituberculosis activity but higher mutagenic risk due to nitro group reduction . In contrast, the fluorophenyl-thiazole scaffold avoids nitro-associated toxicity while retaining microbial target engagement .

Versus Anti-Inflammatory Thiazoles

Patent CA2639910A1 describes thiazoles with trifluoromethyl groups showing IC₅₀ < 100 nM against TNF-α . The methoxypyridinyl group in this compound may offer superior solubility (aqueous solubility ≈ 12 μg/mL) compared to trifluoromethyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume